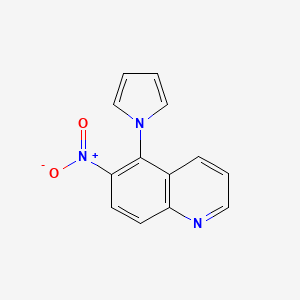
Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- is a useful research compound. Its molecular formula is C13H9N3O2 and its molecular weight is 239.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Applications
Quinoline derivatives are recognized for their broad range of pharmacological activities:
Sirtuin Activation
Research has highlighted the potential of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- as a selective activator of Sirtuin 6 (Sirt6), an enzyme implicated in various diseases, including cancer and metabolic disorders. Compounds within this class have shown:
- Low Cytotoxicity : Indicating safety for potential therapeutic use.
- Anti-inflammatory Effects : They significantly repress pro-inflammatory cytokine production .
Anticancer Activity
Studies indicate that certain derivatives exhibit potent anticancer properties by inhibiting the proliferation of cancer cells. For instance:
- Compound variants demonstrated effectiveness against colorectal cancer cell lines and showed anti-tumor efficacy in xenograft models .
Antiviral Properties
Notably, some derivatives have displayed activity against SARS-CoV-2, with specific compounds achieving effective concentrations (EC50) that suggest potential as antiviral agents .
Case Study 1: Sirt6 Activators
A detailed investigation into quinoxaline-based derivatives revealed their ability to activate Sirt6 deacetylation significantly. For example:
- Compound 38 was noted for its strong activation effects and low cytotoxicity, making it a candidate for further development as a therapeutic agent against inflammation and cancer .
Case Study 2: Anticancer Applications
In another study examining various quinoline derivatives:
化学反応の分析
Nucleophilic Aromatic Substitution (NAS)
The nitro group at position 6 strongly activates the quinoline ring toward nucleophilic substitution, particularly at positions meta to the nitro group. Microwave-assisted reactions have been employed for efficient substitution:
Key findings:
-
Substitution proceeds efficiently under microwave conditions, reducing side reactions compared to conventional heating .
-
Steric hindrance from the pyrrole group slightly lowers yields in ortho-substituted derivatives .
Reduction Reactions
The nitro group can be selectively reduced to an amine without affecting the pyrrole ring:
| Reducing Agent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| H₂/Pd-C | Ethanol, RT, 12 h | 6-Amino-5-(1H-pyrrol-1-yl)quinoline | 78 | |
| NaBH₄/CuCl₂ | MeOH, 0°C, 2 h | 6-Hydroxylamino-5-(1H-pyrrol-1-yl)quinoline | 65 |
Notes:
-
Catalytic hydrogenation preserves the pyrrole ring’s integrity .
-
Over-reduction to hydroxylamine intermediates is observed with NaBH₄ .
Electrophilic Substitution
The pyrrole moiety undergoes electrophilic substitution, though the nitro group deactivates the quinoline ring:
| Reaction | Reagents | Product | Yield (%) | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-(3-Nitro-1H-pyrrol-1-yl)-6-nitroquinoline | 42 | |
| Bromination | Br₂/FeBr₃, CH₂Cl₂, RT | 5-(4-Bromo-1H-pyrrol-1-yl)-6-nitroquinoline | 37 |
Limitations:
Cross-Coupling Reactions
The nitro group can be leveraged for transition-metal-catalyzed couplings after reduction to an amine:
Cycloaddition Reactions
The pyrrole ring participates in [3+2] cycloadditions under specific conditions:
| Reagents | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| DMAD (Dimethyl acetylenedicarboxylate) | Toluene, reflux, 8 h | Pyrrolo[1,2-a]quinoline-fused adduct | 55 |
Oxidation Reactions
Controlled oxidation targets the pyrrole ring:
| Oxidizing Agent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| mCPBA (meta-chloroperbenzoic acid) | CH₂Cl₂, RT, 6 h | 5-(1H-Pyrrol-1-yl)-6-nitroquinoline N-oxide | 48 |
Key Mechanistic Insights:
-
Nitro Group Effects : The nitro group directs nucleophilic attack to position 4 or 8 of the quinoline ring via resonance deactivation .
-
Pyrrole Reactivity : The pyrrole substituent undergoes electrophilic substitution preferentially at the α-position due to conjugation with the quinoline ring .
This compound’s versatility in substitution, reduction, and cross-coupling reactions makes it valuable for synthesizing bioactive quinoline derivatives, particularly in medicinal chemistry applications .
特性
CAS番号 |
88328-40-9 |
|---|---|
分子式 |
C13H9N3O2 |
分子量 |
239.23 g/mol |
IUPAC名 |
6-nitro-5-pyrrol-1-ylquinoline |
InChI |
InChI=1S/C13H9N3O2/c17-16(18)12-6-5-11-10(4-3-7-14-11)13(12)15-8-1-2-9-15/h1-9H |
InChIキー |
WELLSXCNVOSIOG-UHFFFAOYSA-N |
SMILES |
C1=CN(C=C1)C2=C(C=CC3=C2C=CC=N3)[N+](=O)[O-] |
正規SMILES |
C1=CN(C=C1)C2=C(C=CC3=C2C=CC=N3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















